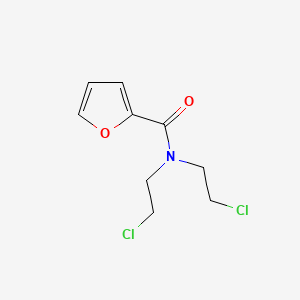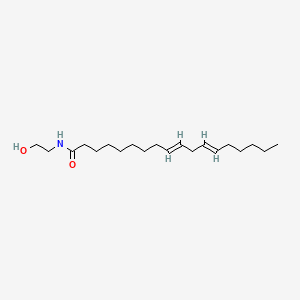
rec Acetyl-Eglin c
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rec Acetyl-Eglin c is a synthetic peptide derived from the naturally occurring protein Eglin C, which is found in the leech Hirudo medicinalis. This compound is known for its potent inhibitory effects on various proteases, including chymotrypsin, subtilisin, leukocyte elastase, and cathepsin G . The molecular formula of this compound is C375H552N96O108, and it has a molecular weight of 8133.16 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rec Acetyl-Eglin c involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: rec Acetyl-Eglin c primarily undergoes hydrolysis reactions due to the presence of peptide bonds. It can also participate in oxidation and reduction reactions, depending on the specific amino acid residues present in the peptide sequence .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds in this compound. Common reagents include hydrochloric acid (HCl) and sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or performic acid can be used to oxidize specific amino acid residues, such as methionine or cysteine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of smaller peptide fragments or individual amino acids .
Scientific Research Applications
rec Acetyl-Eglin c has a wide range of scientific research applications due to its protease inhibitory properties :
Chemistry: Used as a tool to study protease activity and inhibition.
Biology: Employed in experiments to understand the role of proteases in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions involving excessive protease activity, such as inflammatory diseases and certain cancers.
Mechanism of Action
rec Acetyl-Eglin c exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity. The binding is typically reversible and involves interactions between the peptide and specific amino acid residues in the protease active site. This inhibition prevents the protease from cleaving its substrate, thereby modulating various physiological processes .
Comparison with Similar Compounds
Eglin C: The naturally occurring protein from which rec Acetyl-Eglin c is derived.
Leupeptin: Another protease inhibitor with a similar mechanism of action.
Aprotinin: A protease inhibitor used in medical applications to reduce bleeding during surgery.
Uniqueness: this compound is unique due to its synthetic origin and specific sequence modifications that enhance its stability and inhibitory potency compared to the naturally occurring Eglin C. Additionally, its ability to inhibit a broad range of proteases makes it a valuable tool in both research and industrial applications .
Properties
CAS No. |
102188-32-9 |
|---|---|
Molecular Formula |
C9H5N3O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





